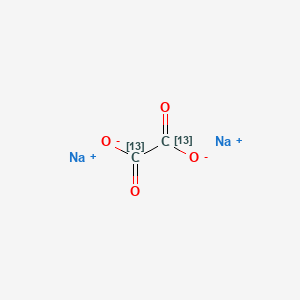

Sodium oxalate-13C2

Description

The exact mass of the compound Sodium oxalate-13C2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Sodium oxalate-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium oxalate-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

disodium;oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2/i1+1,2+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCPFRVNHGOPAG-BQTCFENJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C](=O)([13C](=O)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583973 | |

| Record name | Disodium (~13~C_2_)ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.984 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260429-91-2 | |

| Record name | Disodium (~13~C_2_)ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 260429-91-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: The Significance of Sodium Oxalate-¹³C₂

An In-Depth Technical Guide to the Synthesis and Purification of Sodium Oxalate-¹³C₂

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis and purification of high-purity Sodium Oxalate-¹³C₂. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind critical process parameters, ensuring a robust and reproducible outcome. The protocols described herein are designed as self-validating systems, integrating quality control checkpoints to verify isotopic incorporation and chemical purity.

Sodium oxalate-¹³C₂ (Na₂¹³C₂O₄) is the sodium salt of oxalic acid, isotopically labeled with carbon-13 at both carboxylic acid carbons. This stable, non-radioactive isotopic labeling makes it an invaluable tracer for a range of sophisticated research applications. Its primary utility lies in metabolic flux analysis, where it enables the precise tracking of carbon atoms through complex biochemical pathways.[1] It has been instrumental in studying the endogenous production of oxalate and its precursors, particularly in the context of metabolic disorders like primary hyperoxaluria.[1][2] Furthermore, Sodium oxalate-¹³C₂ serves as a critical starting material for the synthesis of other ¹³C-labeled molecules, such as the chemotherapeutic agent oxaliplatin, allowing for detailed investigation of drug distribution and mechanism of action.[3]

The synthesis of this compound, while conceptually straightforward, demands meticulous attention to stoichiometry, reaction conditions, and purification to achieve the high chemical and isotopic purity (typically >99 atom % ¹³C) required for quantitative analytical applications.[4]

Part 1: Synthesis via Neutralization of Oxalic Acid-¹³C₂

The most reliable and widely adopted method for synthesizing Sodium oxalate-¹³C₂ is the direct neutralization of its acid precursor, Oxalic acid-¹³C₂, with a stoichiometric amount of sodium hydroxide.[1][5] This approach is favored for its high yield, operational simplicity, and the ease with which the product can be isolated.

Core Principle: Acid-Base Chemistry

The synthesis is a classic acid-base neutralization reaction. Oxalic acid is a dicarboxylic acid, meaning it can donate two protons. To form the disodium salt, a 1:2 molar ratio of oxalic acid to sodium hydroxide is required.[1][5]

¹³C₂H₂O₄ + 2 NaOH → Na₂¹³C₂O₄ + 2 H₂O

The success of this synthesis hinges on precise stoichiometric control. An insufficient amount of NaOH will result in the formation of sodium hydrogenoxalate-¹³C₂ as an impurity, while an excess will remain in the final product.[6]

Detailed Experimental Protocol: Synthesis

Materials & Reagents:

-

Oxalic acid-¹³C₂ dihydrate (≥99 atom % ¹³C)

-

Sodium hydroxide (NaOH), pellets (Reagent grade, ≥98%)

-

Deionized water (18.2 MΩ·cm)

-

Ethanol (95% or absolute)

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Büchner funnel and vacuum flask

-

Oven capable of maintaining 120°C and 250°C

Step-by-Step Methodology:

-

Reagent Preparation:

-

Accurately weigh a specific amount of Oxalic acid-¹³C₂ dihydrate (e.g., 1.00 g, ~7.93 mmol). The dihydrate is often used as it is more stable and less hygroscopic than the anhydrous form.

-

Calculate the required mass of NaOH for a 1:2 molar ratio. For 7.93 mmol of oxalic acid, 15.86 mmol of NaOH is needed. This equates to approximately 0.634 g of NaOH.

-

Prepare a standardized aqueous solution of NaOH (e.g., 1 M) for precise addition. Alternatively, dissolve the calculated mass of NaOH pellets in a minimal amount of deionized water. Causality: Using a solution allows for gradual addition, which helps control the reaction's exothermicity and ensures uniform mixing.

-

-

Reaction Execution:

-

Dissolve the weighed Oxalic acid-¹³C₂ dihydrate in a beaker containing a sufficient volume of deionized water (e.g., 20 mL) with gentle heating and stirring to ensure complete dissolution.[6]

-

Once the acid is fully dissolved, allow the solution to cool to ambient temperature.[1]

-

Gradually add the stoichiometric amount of the NaOH solution to the oxalic acid solution while stirring continuously.

-

A white crystalline precipitate of Sodium oxalate-¹³C₂ will begin to form as it has limited solubility in water, which decreases further at cooler temperatures.[6]

-

-

Product Isolation:

-

After the complete addition of NaOH, continue stirring the mixture for 30-60 minutes to ensure the reaction goes to completion.

-

To maximize the yield, cool the reaction mixture in an ice bath for approximately 30 minutes. This significantly reduces the solubility of sodium oxalate in the aqueous medium.[6]

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

The crude product is now ready for purification.

-

Diagram: Synthesis Workflow

Caption: Workflow for the synthesis of Sodium Oxalate-¹³C₂.

Part 2: Purification by Recrystallization

Purification is a critical step to remove unreacted starting materials, potential side-products, and other contaminants. The method of choice is recrystallization, which leverages the temperature-dependent solubility of sodium oxalate in water and its insolubility in organic solvents like ethanol.[6]

Common Impurities

-

Unreacted Oxalic Acid-¹³C₂: Results from incomplete neutralization.

-

Excess Sodium Hydroxide: Due to over-addition during synthesis.

-

Sodium Hydrogenoxalate-¹³C₂: Forms if the 1:2 molar ratio is not achieved.[6]

-

Sodium Carbonate: Can form if the product is overheated during drying.[5]

-

Water: Residual solvent from the reaction.

Detailed Experimental Protocol: Purification

-

Dissolution:

-

Transfer the crude Sodium oxalate-¹³C₂ precipitate to a clean beaker.

-

Add a minimal amount of deionized water. A good starting point is approximately 16 mL of water per gram of crude product.[6]

-

Gently heat the suspension on a hot plate with continuous stirring until the solid is completely dissolved. Avoid vigorous boiling.

-

-

Precipitation:

-

Remove the beaker from the heat source.

-

While stirring the warm aqueous solution, slowly add a volume of ethanol (95% or absolute) that is approximately equal to the volume of the water used (i.e., up to 50% ethanol by volume).[6]

-

Causality: Sodium oxalate is insoluble in ethanol.[5] Adding ethanol to the aqueous solution dramatically reduces the solubility of the salt, causing the pure product to precipitate while more soluble impurities remain in the solvent mixture.

-

A fine, white precipitate of pure Sodium oxalate-¹³C₂ will form.

-

-

Final Isolation and Drying:

-

Cool the mixture in an ice bath for at least 30 minutes to maximize the recovery of the purified product.

-

Collect the precipitate via vacuum filtration.

-

Wash the collected crystals on the filter with a small amount of cold ethanol to remove any remaining soluble impurities.[6] Causality: Using cold ethanol for washing minimizes product loss, as the salt's solubility in it is negligible.

-

Dry the purified product in an oven. For general use, drying at 120°C for several hours is sufficient to remove residual water and ethanol.[6] For use as a primary analytical standard, drying at 200-250°C is recommended to ensure the complete removal of any occluded water.[5][6]

-

Diagram: Purification Workflow

Caption: Recrystallization workflow for the purification of Sodium Oxalate-¹³C₂.

Part 3: Quality Control and Characterization

Rigorous analytical validation is non-negotiable to confirm the identity, purity, and isotopic enrichment of the final product. A multi-technique approach ensures the material is fit for purpose in sensitive downstream applications.

Analytical Methods

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most direct method to confirm the successful and specific incorporation of the ¹³C isotopes.[1] The ¹³C NMR spectrum of Sodium oxalate-¹³C₂ will show a single, sharp resonance peak at approximately 162 ppm, confirming the chemical environment of the labeled carbon atoms. The absence of a signal at the natural abundance chemical shift verifies high isotopic enrichment.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the labeled compound. The analysis will show the expected mass shift (M+2) compared to the unlabeled analogue, providing definitive proof of the incorporation of two ¹³C atoms.[4] This technique is also highly sensitive for quantifying the atom % ¹³C enrichment.

-

Redox Titration with Potassium Permanganate (KMnO₄): This classic chemical method is used to determine the chemical purity (assay) of the sodium oxalate.[6] In an acidic solution heated to >60°C, oxalate is quantitatively oxidized by a standardized solution of KMnO₄.[5] The endpoint is indicated by the persistence of a faint pink color from the permanganate ion. The reaction is: 5 Na₂¹³C₂O₄ + 2 KMnO₄ + 8 H₂SO₄ → K₂SO₄ + 5 Na₂SO₄ + 2 MnSO₄ + 10 ¹³CO₂ + 8 H₂O[5]

Product Specification Summary

The following table summarizes the target specifications for high-purity Sodium Oxalate-¹³C₂.

| Parameter | Specification | Source(s) |

| Chemical Formula | Na₂¹³C₂O₄ | [7] |

| Molecular Weight | 135.98 g/mol | [4][1] |

| Appearance | White crystalline solid | [5][8] |

| Isotopic Purity | ≥99 atom % ¹³C | [4] |

| Chemical Purity (Assay) | ≥99.5% | [6] |

| Melting Point | 250-270 °C (decomposes) | [4][5] |

| Solubility | Soluble in water; Insoluble in ethanol | [5] |

Diagram: Analytical Validation Workflow

Caption: Multi-technique workflow for the analytical validation of the final product.

Safety, Handling, and Storage

Hazard Profile: Sodium oxalate, like other soluble oxalates, is toxic to humans if ingested.[5] It can cause severe irritation to the mouth and gastrointestinal tract, and systemic effects include hypocalcemia, which can lead to cardiac and neurological complications.[5] It is classified as harmful if swallowed or in contact with skin (Acute Toxicity 4).[4]

Handling Precautions:

-

Always handle Sodium oxalate-¹³C₂ in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Avoid creating dust during handling and weighing.

Storage:

-

Store the material in a tightly sealed container to protect it from moisture, as it can be hygroscopic.[8]

-

Keep it in a cool, dry, and well-ventilated area away from incompatible substances, such as strong oxidizing agents. Room temperature storage is generally acceptable.[4]

Conclusion

The synthesis and purification of Sodium Oxalate-¹³C₂ is a process that, while based on fundamental chemical principles, requires precision and a systematic approach to achieve a product of high purity. By understanding the causality behind each step—from the strict 1:2 molar ratio in synthesis to the use of an anti-solvent in purification—researchers can reliably produce material that meets the stringent requirements for metabolic tracing and other advanced applications. The integration of a robust analytical validation workflow is the final, essential component that underpins the trustworthiness and scientific integrity of any study utilizing this powerful isotopic tracer.

References

-

HBJ Rain. (2026, February 9). Comprehensive Guide to Sodium Oxalate Properties Applications and Safety. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium oxalate. Retrieved from [Link]

-

Brown, L. J., et al. (2016). Synthesis of carbon-13 labeled oxalates exhibiting extended nuclear singlet state lifetimes. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

-

ePrints Soton. (n.d.). Synthesis of carbon-13 labelled oxalates exhibiting extended nuclear singlet state lifetimes. Retrieved from [Link]

-

Andresen, B. D. (1977). Synthesis of sodium formate-13C and oxalic acid-13C2. The Journal of Organic Chemistry, 42(16), 2795-2796. Retrieved from [Link]

-

Karges, J., et al. (2020). Nano-scale imaging of dual stable isotope labeled oxaliplatin in human colon cancer cells reveals the nucleolus. Chemical Science, 12(2), 708-718. Retrieved from [Link]

-

van der Kloet, F. M., et al. (2020). Development and Validation of a New Gas Chromatography–Tandem Mass Spectrometry Method for the Measurement of Enrichment of Glyoxylate Metabolism Analytes in Hyperoxaluria Patients Using a Stable Isotope Procedure. Analytical Chemistry, 92(3), 2493-2501. Retrieved from [Link]

-

Sciencemadness Wiki. (2021, March 28). Sodium oxalate. Retrieved from [Link]

Sources

- 1. Sodium oxalate-13C2 | 260429-91-2 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 草酸钠-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 5. Sodium oxalate - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sodium oxalate-13C2 | CAS 260429-91-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Comprehensive Guide to Sodium Oxalate Properties Applications and Safety [hbjrain.com]

Sodium oxalate-13C2 CAS number and molecular weight

An In-Depth Technical Guide to Sodium Oxalate-¹³C₂: Properties, Synthesis, and Applications in Advanced Research

Introduction

Sodium oxalate-¹³C₂, a stable isotope-labeled form of sodium oxalate, serves as a critical tool for researchers and scientists in the fields of metabolic analysis, drug development, and analytical chemistry. Its unique isotopic composition, with two carbon-12 atoms replaced by carbon-13, allows for the precise tracing of oxalate and its metabolic precursors within biological systems. This guide provides a comprehensive overview of Sodium oxalate-¹³C₂, including its fundamental properties, synthesis methodologies, and key applications, with a focus on providing actionable insights for laboratory professionals.

Core Properties of Sodium Oxalate-¹³C₂

A thorough understanding of the physicochemical properties of Sodium oxalate-¹³C₂ is essential for its effective application in experimental settings. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 260429-91-2 | [1][2][3][4] |

| Molecular Formula | Na₂¹³C₂O₄ | [2][3][5] |

| Molecular Weight | 135.98 g/mol | [1][2][3][5] |

| Synonyms | Oxalic acid-¹³C₂ sodium salt, Disodium oxalate-¹³C₂ | [2][3] |

| Appearance | Solid | [2][5] |

| Melting Point | 250-270 °C (decomposes) | [2][5][6] |

| Isotopic Purity | ≥99 atom % ¹³C | [2][5] |

| Mass Shift | M+2 | [2][5] |

| Storage | Room temperature | [2][5] |

Synthesis and Manufacturing

The production of high-purity Sodium oxalate-¹³C₂ is a multi-step process that begins with the synthesis of its isotopically enriched precursor, Oxalic Acid-¹³C₂.

Precursor Synthesis: Oxalic Acid-¹³C₂

The synthesis of Oxalic Acid-¹³C₂ can be achieved through various methods, often starting with simpler ¹³C-labeled molecules. One established method is the oxidative coupling of ¹³C-labeled carbon monoxide (¹³CO)[1]. Another approach involves the oxidation of other ¹³C-labeled C2 compounds[1]. The choice of synthetic route is critical as it directly impacts the final isotopic purity of the product.

Final Synthesis: Neutralization Reaction

The conversion of Oxalic Acid-¹³C₂ to Sodium oxalate-¹³C₂ is accomplished through a carefully controlled neutralization reaction with sodium hydroxide.

Reaction: ¹³C₂H₂O₄ + 2NaOH → Na₂¹³C₂O₄ + 2H₂O

This reaction is typically performed in an aqueous solution, where a stoichiometric amount of Oxalic Acid-¹³C₂ is dissolved, followed by the gradual addition of a sodium hydroxide solution[1]. A 1:2 molar ratio of oxalic acid to sodium hydroxide is crucial for the complete formation of the disodium salt[1]. To ensure high yield and purity, the reaction is conducted at ambient temperature. Following neutralization, the solution is evaporated to dryness to obtain the anhydrous crystalline product[1]. Rigorous control over temperature, pH, and evaporation rates is essential for consistent quality, especially in industrial-scale production[1].

A visual representation of the synthesis workflow is provided below.

Caption: Workflow for the synthesis of Sodium Oxalate-¹³C₂.

Advanced Characterization Techniques

To ensure the isotopic fidelity and structural integrity of Sodium oxalate-¹³C₂, several advanced analytical techniques are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹³C NMR is a powerful, non-destructive technique used to confirm the successful incorporation of the carbon-13 isotopes into the oxalate molecule. It provides detailed information about the chemical environment of the atomic nuclei[1].

-

Isotope Ratio Mass Spectrometry (IRMS) : IRMS is a specialized form of mass spectrometry used to determine the precise ¹³C/¹²C ratio, thus verifying the isotopic enrichment of the final product[1].

Applications in Research and Drug Development

Sodium oxalate-¹³C₂ is an indispensable tool in metabolic research, particularly for tracing the flow of carbon atoms through various metabolic pathways[1]. Its use is fundamental in metabolic flux analysis, providing a window into the complex network of biochemical reactions that sustain life[1].

Metabolic Pathway Tracing

A significant application of Sodium oxalate-¹³C₂ is in the study of primary hyperoxaluria type 1 (PH1), a rare genetic disorder characterized by the overproduction of oxalate. In clinical research, a primed continuous infusion of [U-¹³C₂]sodium oxalate has been used to quantify the rate of appearance of oxalate and to determine the contribution of precursors like glycolate to its synthesis[1]. These studies have revealed that endogenous synthesis accounts for approximately 60% of urinary oxalate, with glycolate being a significant contributor[1].

Use as an Internal Standard

In the realm of drug development and clinical diagnostics, accurate quantification of biomarkers is paramount. The isotopically labeled precursor, Oxalic acid-¹³C₂, is used as an internal standard in the development and validation of novel Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) assays for the quantification of plasma oxalate[7][8]. This is crucial for managing patients with primary hyperoxaluria type 1 and for evaluating the efficacy of therapeutic interventions, such as the drug lumasiran[7][8].

The workflow for a typical metabolic tracing experiment is outlined below.

Caption: General workflow for a metabolic tracing study.

Experimental Protocol: Synthesis of ¹³C-Enriched Calcium Oxalate Monohydrate (¹³C-COM) for Solid-State NMR Analysis

This protocol, adapted from research on oxalate binding modes in biominerals, details the synthesis of ¹³C-labeled calcium oxalate monohydrate (¹³C-COM) for solid-state NMR analysis, a process in which Sodium oxalate-¹³C₂ is a key intermediate[9].

Objective: To synthesize ¹³C-COM for structural and dynamic analysis by solid-state NMR.

Materials:

-

Diethyl oxalate-¹³C₂ (99 atom % ¹³C)

-

Sodium ethoxide (NaOEt, >95%)

-

HPLC grade water

-

1 M Hydrochloric acid (HCl)

-

Calcium chloride dihydrate (CaCl₂·2H₂O, 99%)

Methodology:

-

Saponification of Diethyl oxalate-¹³C₂:

-

In a milling jar, combine Diethyl oxalate-¹³C₂ (1.0 equivalent) and sodium ethoxide.

-

Perform ball-milling for a specified duration (e.g., minutes) at a set frequency (e.g., 25 Hz) to facilitate the saponification reaction, yielding ¹³C-labeled sodium oxalate (Na₂[¹³C₂]O₄)[9].

-

Recover the resulting solution and wash the milling jar with HPLC grade water to ensure complete transfer of the product[9].

-

-

Neutralization and Concentration Adjustment:

-

Precipitation of ¹³C-COM:

-

Prepare a separate ~0.1 M aqueous solution of CaCl₂[9].

-

Simultaneously add the equimolar solutions of sodium oxalate and calcium chloride dropwise into a flask containing a small amount of HPLC grade water under magnetic stirring, using a syringe pump at a controlled rate (e.g., 0.25 mL/min). A white precipitate of calcium oxalate will form instantaneously[9].

-

Continue stirring the reaction mixture for approximately 1 hour[9].

-

-

Isolation and Purification of ¹³C-COM:

-

Filter the white solid and dry it under vacuum at room temperature for about 18 hours[9].

-

The initial product may be a mixture of calcium oxalate monohydrate (COM) and dihydrate (COD). To obtain phase-pure COM, soak the solid in a small amount of HPLC grade water for 72 hours at room temperature[9].

-

Centrifuge to remove excess water and dry the solid under vacuum. Repeat the soaking and drying cycles if necessary until the dihydrate phase is no longer detectable by analytical techniques such as powder X-ray diffraction (pXRD) or Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy[9].

-

Safety and Handling

Sodium oxalate-¹³C₂ is classified as harmful if swallowed or in contact with skin[2][6]. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the solid material. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Sodium oxalate-¹³C₂ is a powerful and versatile tool for scientific inquiry. Its utility in tracing metabolic pathways, particularly in the study of diseases like primary hyperoxaluria, and its role as a precursor in the synthesis of other labeled compounds underscore its importance in both basic research and clinical applications. The methodologies and protocols outlined in this guide provide a foundation for researchers to effectively incorporate this stable isotope-labeled compound into their experimental designs, thereby advancing our understanding of complex biological systems.

References

-

Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. [Link]

-

Sodium oxalate | CAS#:62-76-0 | Chemsrc. [Link]

-

Sodium oxalate - the NIST WebBook. [Link]

-

Analytical Methods for Oxalate Quantification: The Ubiqui- tous Organic Anion - Preprints.org. [Link]

-

Synthesis of sodium formate-13C and oxalic acid-13C2 | The Journal of Organic Chemistry. [Link]

-

Sodium oxalate - Wikipedia. [Link]

-

Sodium Oxalate | AMERICAN ELEMENTS ®. [Link]

-

Analytical procedures and methods validation for oxalate content estimation - Biointerface Research in Applied Chemistry. [Link]

-

Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - ResearchGate. [Link]

-

Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - PubMed. [Link]

Sources

- 1. Sodium oxalate-13C2 | 260429-91-2 | Benchchem [benchchem.com]

- 2. 草酸钠-13C2 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]

- 3. Sodium oxalate-13C2 | CAS 260429-91-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. scbt.com [scbt.com]

- 5. Sodium oxalate-13C2 13C 99atom 260429-91-2 [sigmaaldrich.com]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

The Core Principle: Why 13C-MFA is the Gold Standard

An In-Depth Technical Guide to 13C-Metabolic Flux Analysis with Sodium oxalate-13C2

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 13C-Metabolic Flux Analysis (13C-MFA), with a specific focus on the application of Sodium oxalate-13C2 as an isotopic tracer. We will move beyond procedural lists to explore the causal reasoning behind experimental design, ensuring a robust and self-validating approach to quantifying metabolic fluxes.

Metabolic Flux Analysis (MFA) is a powerful methodology for studying the flow of molecules through the intricate network of biochemical reactions within a cell.[1] While other 'omics' technologies like genomics, proteomics, and metabolomics provide a static snapshot of cellular components, 13C-MFA delivers a dynamic view of cellular physiology by quantifying the rates of these reactions, known as fluxes.[2] This makes it an indispensable tool for identifying metabolic bottlenecks, understanding disease-related metabolic reprogramming, and guiding metabolic engineering efforts.[1][2]

The technique's foundation lies in introducing a substrate labeled with the stable (non-radioactive) isotope of carbon, ¹³C, into a biological system.[2][3] As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. The specific pattern of ¹³C incorporation, known as the Mass Isotopomer Distribution (MID), is a direct consequence of the active metabolic pathways.[2][4] By measuring these MIDs using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy and integrating this data with a computational model of metabolism, we can accurately estimate intracellular fluxes.[3][5]

The general workflow of a 13C-MFA experiment is a multi-step, iterative process that demands careful planning and execution.[4]

Caption: The iterative workflow of a typical 13C-MFA experiment.

The Tracer as the Lens: Introducing Sodium oxalate-13C2

The choice of the ¹³C-labeled tracer is paramount as it determines the precision and scope of the flux information that can be obtained.[6] While universally labeled glucose ([U-13C]-glucose) and glutamine are common workhorses for mapping central carbon metabolism, specialized tracers are required to probe specific pathways.[7][8] Sodium oxalate-13C2 is one such specialized tracer, designed not to map broad anabolic and catabolic routes, but to specifically investigate the dynamics of oxalate itself.[9]

Oxalate is a metabolic end-product in mammals, primarily synthesized in the liver from precursors like glyoxylate and ascorbic acid.[10][11] Its accumulation is toxic and is a key factor in pathologies such as primary hyperoxaluria and the formation of calcium oxalate kidney stones.[10][12] Since mammals lack the enzymes to degrade oxalate, its study is critical.[13]

Sodium oxalate-13C2 is instrumental in:

-

Quantifying Endogenous Production: Tracing the rate of appearance of oxalate in plasma to understand its synthesis from various precursors.[9]

-

Studying Disease Mechanisms: Elucidating metabolic rewiring in disorders like primary hyperoxaluria, where the contribution of precursors like glycolate to oxalate overproduction can be precisely measured.[9]

-

Investigating Microbiome Activity: Assessing the role of the gut microbiome, which contains oxalate-degrading bacteria like Oxalobacter formigenes, in managing the body's oxalate load.[9][14]

Unlike glucose, which provides carbon backbones for a vast array of molecules, the ¹³C atoms from Sodium oxalate-13C2 are primarily used to trace the synthesis, transport, and clearance of oxalate itself.

Caption: Metabolic context for Sodium oxalate-13C2 as a tracer.

Experimental Protocol: A Self-Validating System

The trustworthiness of any 13C-MFA result hinges on a meticulously executed experiment. Each step must be designed to minimize artifacts and validate underlying assumptions.

Phase 1: Experimental Design & Isotopic Labeling

Causality: The design phase is the most critical. A flawed design cannot be salvaged by sophisticated analytics. The choice of tracer, labeling duration, and biological system must be tailored to the scientific question. For instance, to quantify endogenous oxalate production, a primed continuous infusion of Sodium oxalate-13C2 in an animal model is a common approach, as it helps achieve and maintain an isotopic steady state in the plasma pool.[9]

Protocol: Cell Culture Labeling with Sodium oxalate-13C2

-

Cell Seeding: Plate cells (e.g., hepatocytes for liver metabolism studies) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

Media Preparation: Prepare culture medium containing a defined concentration of the tracer. The final concentration of Sodium oxalate-13C2 must be carefully chosen to elicit a measurable labeling enrichment without inducing toxicity.

-

Tracer Introduction: Aspirate the standard medium and replace it with the ¹³C-labeling medium.

-

Incubation and Steady-State Verification: Incubate the cells for a predetermined period.

-

Trustworthiness Check: To validate the crucial assumption of isotopic steady state, a time-course experiment is essential. Collect samples at multiple time points (e.g., 12, 18, and 24 hours). Isotopic steady state is confirmed if the labeling patterns of key metabolites do not change between the later time points.[7]

-

-

Biological Replicates: Prepare a minimum of three biological replicates for each condition to ensure statistical power.

Phase 2: Metabolite Extraction & Analysis

Causality: The transition from a living system to an analytical sample is fraught with peril. Metabolic activity continues after removal from the incubator, which can alter metabolite levels and isotopic labeling. Therefore, metabolism must be instantly and completely arrested—a process known as quenching.

Protocol: Quenching and Extraction

-

Metabolism Quenching: Place the 6-well plates on ice. Aspirate the labeling medium.[15]

-

Washing: Immediately wash the cells with 1-2 mL of ice-cold Phosphate-Buffered Saline (PBS) to remove extracellular tracer and metabolites.[15]

-

Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well.[15] The cold methanol serves the dual purpose of quenching any remaining enzymatic activity and extracting polar metabolites.

-

Cell Lysis & Collection: Scrape the cells in the cold methanol and transfer the entire lysate to a microcentrifuge tube.[15]

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube for analysis.

Phase 3: Analytical Measurement and Data Processing

Causality: The choice of analytical instrument depends on the required sensitivity and the information needed. GC-MS is a robust and widely used technique for MFA due to its high precision and sensitivity.[16] LC-MS is also frequently used, particularly for less volatile or thermally labile metabolites.

Analytical Workflow

-

Sample Derivatization (for GC-MS): Many polar metabolites, including oxalate, are not volatile enough for gas chromatography. They must be chemically modified (derivatized) to increase their volatility.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS. The instrument separates the metabolites chromatographically and then detects the mass-to-charge ratio (m/z) of the fragments, allowing for the quantification of the different mass isotopomers (M+0, M+1, M+2, etc.).[16]

-

Data Acquisition: Raw data containing the abundance of each mass isotopomer for the target metabolites is collected.

-

Data Correction: The raw MIDs must be corrected for the natural abundance of ¹³C (~1.1%) and other heavy isotopes in both the metabolite and the derivatization agent.

-

Flux Estimation: The corrected MIDs, along with measured extracellular rates (e.g., tracer uptake), are input into a computational flux model. Software packages like INCA or Metran use iterative algorithms to determine the set of intracellular fluxes that best reproduces the experimental data.[17]

-

Statistical Validation: A goodness-of-fit analysis (e.g., chi-squared test) is performed to ensure the model adequately describes the data. Flux confidence intervals (e.g., 95% C.I.) are calculated to assess the precision of the estimated fluxes.[17]

Caption: The analytical and computational workflow for 13C-MFA.

Data Presentation and Interpretation

The final output of a 13C-MFA experiment is a quantitative flux map. When using Sodium oxalate-13C2, the key outputs are often rates of appearance (Ra) or synthesis rates rather than a full central carbon metabolism map. Data should be presented clearly, often in tabular format, to facilitate comparison between different experimental conditions.

Table 1: Example Data Output for Oxalate Production Rate

| Condition | n | Oxalate Rate of Appearance (Ra) (µmol/kg/hr) | 95% Confidence Interval |

| Healthy Control | 5 | 15.2 | [14.1, 16.3] |

| Disease Model (PH1) | 5 | 47.8 | [45.9, 49.7] |

This table clearly demonstrates a statistically significant increase in the endogenous production of oxalate in the disease model, a key insight enabled by the use of the Sodium oxalate-13C2 tracer.

Conclusion

13C-Metabolic Flux Analysis is a rigorous, quantitative science that provides unparalleled insight into the functional operation of metabolic networks. The application of specialized tracers like Sodium oxalate-13C2 allows for the precise interrogation of specific metabolic pathways that are crucial in human health and disease. By adopting a framework of scientific integrity, where every experimental choice is justified and every protocol is designed to be self-validating, researchers can generate high-confidence flux maps that accelerate our understanding of cellular physiology and drive forward the development of novel therapeutics.

References

-

Grama, A., et al. (2022). Oxalate (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity. MDPI. Retrieved February 15, 2026, from [Link]

-

Chen, M., et al. (2023). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. Retrieved February 15, 2026, from [Link]

-

Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Springer Nature Experiments. Retrieved February 15, 2026, from [Link]

-

13CFLUX2. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. Retrieved February 15, 2026, from [Link]

-

PubMed. (1990). Sodium chloride-dependent oxalate absorption in the human gut. Retrieved February 15, 2026, from [Link]

-

Nöh, K., et al. (2018). The Design of FluxML: A Universal Modeling Language for 13C Metabolic Flux Analysis. Frontiers in Microbiology. Retrieved February 15, 2026, from [Link]

-

Miller, A. W., et al. (2019). The Metabolic and Ecological Interactions of Oxalate-Degrading Bacteria in the Mammalian Gut. PMC. Retrieved February 15, 2026, from [Link]

-

RWTH Publications. (2019). High Quality 13C metabolic flux analysis using GC-MS. Retrieved February 15, 2026, from [Link]

-

Bentham Science. (2020). 13C Metabolic Flux Analysis: From the Principle to Recent Applications. Retrieved February 15, 2026, from [Link]

-

Antoniewicz, M. R. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology. Retrieved February 15, 2026, from [Link]

-

American Physiological Society Journal. (2019). Dietary oxalate and kidney stone formation. Retrieved February 15, 2026, from [Link]

-

Poore, S. O., et al. (2022). Probiotic Oxalate-Degrading Bacteria: New Insight of Environmental Variables and Expression of the oxc and frc Genes on Oxalate Degradation Activity. PMC. Retrieved February 15, 2026, from [Link]

-

Antoniewicz, M. R. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. PubMed. Retrieved February 15, 2026, from [Link]

-

Hilaris Publisher. (2023). Dynamic 13C-MFA: Evolution, Advances, Applications. Retrieved February 15, 2026, from [Link]

-

Hilaris Publisher. (2023). Dynamic 13C-MFA: Evolution, Advances, Applications. Retrieved February 15, 2026, from [Link]

-

Mulay, S. R., et al. (2021). A Sodium Oxalate-Rich Diet Induces Chronic Kidney Disease and Cardiac Dysfunction in Rats. PMC. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Sodium oxalate. Retrieved February 15, 2026, from [Link]

-

Wiechert, W., & de Graaf, A. A. (2013). Labelling Analysis for 13C MFA Using NMR Spectroscopy. Springer Nature Experiments. Retrieved February 15, 2026, from [Link]

-

Nöh, K., et al. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology. Retrieved February 15, 2026, from [Link]

-

Frontiers. (2023). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Retrieved February 15, 2026, from [Link]

-

Frontiers. (2020). Abundance, Functional, and Evolutionary Analysis of Oxalyl-Coenzyme A Decarboxylase in Human Microbiota. Retrieved February 15, 2026, from [Link]

-

Frontiers. (2020). Abundance, Functional, and Evolutionary Analysis of Oxalyl-Coenzyme A Decarboxylase in Human Microbiota. PMC. Retrieved February 15, 2026, from [Link]

-

Antoniewicz, M. R. (2019). Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Microbiology. Retrieved February 15, 2026, from [Link]

-

Metallo, C. M., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. PMC. Retrieved February 15, 2026, from [Link]

-

Frontiers. (2020). Oxalate Carbonate Pathway—Conversion and Fixation of Soil Carbon—A Potential Scenario for Sustainability. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. Retrieved February 15, 2026, from [Link]

-

Metallo, C. M., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC. Retrieved February 15, 2026, from [Link]

-

Frontiers. (2021). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Retrieved February 15, 2026, from [Link]

-

Burgess Lab, UT Southwestern. (2022). Development of Tracer Approaches. Retrieved February 15, 2026, from [Link]

Sources

- 1. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sodium oxalate-13C2 | 260429-91-2 | Benchchem [benchchem.com]

- 10. Oxalate (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probiotic Oxalate-Degrading Bacteria: New Insight of Environmental Variables and Expression of the oxc and frc Genes on Oxalate Degradation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Sodium Oxalate-Rich Diet Induces Chronic Kidney Disease and Cardiac Dysfunction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Abundance, Functional, and Evolutionary Analysis of Oxalyl-Coenzyme A Decarboxylase in Human Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Metabolic and Ecological Interactions of Oxalate-Degrading Bacteria in the Mammalian Gut - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. GC-MS-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 17. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: The Role of Sodium Oxalate-13C2 in Primary Hyperoxaluria Studies

Executive Summary: The Precision Imperative

Primary Hyperoxaluria (PH) is characterized by the catastrophic overproduction of endogenous oxalate, leading to end-stage renal disease (ESRD).[1] Historically, oxalate quantification was plagued by poor reliability due to the ex vivo conversion of ascorbate (Vitamin C) to oxalate, creating false positives (artifacts).

Sodium Oxalate-13C2 (disodium [13C2]oxalate) is not merely a reagent; it is the metrological anchor for modern PH research. It serves two distinct, critical functions:

-

In Vitro (The Internal Standard): It corrects for matrix effects and extraction losses in LC-MS/MS or GC-MS assays, enabling the precise measurement of plasma oxalate (POx) and urinary oxalate (UOx).

-

In Vivo (The Metabolic Tracer): When administered orally, it differentiates endogenous synthesis (PH) from enteric hyperabsorption (Secondary Hyperoxaluria), a critical stratification step in clinical trials.

Mechanistic Foundation: Isotope Dilution Mass Spectrometry (IDMS)

To understand the protocol, one must understand the causality of the error it corrects.

The Problem: Ion Suppression and Ascorbate Interference

In biological matrices (plasma/urine), co-eluting compounds compete for ionization in the Mass Spectrometer source (Matrix Effect). Furthermore, Ascorbic Acid oxidizes to Oxalate at alkaline pH or during storage, artificially elevating results.

The Solution: 13C2-Oxalate

By replacing both carbon atoms with stable Carbon-13 isotopes, the molecule shifts its mass by +2 Daltons (Da).

-

Chemical Equivalence: It behaves identically to endogenous oxalate (12C2) during extraction and chromatography.

-

Mass Differentiation: The Mass Spectrometer distinguishes the tracer (m/z 90.5) from the analyte (m/z 88.6).

The Self-Validating Logic: If 50% of your sample is lost during extraction, 50% of the 13C2-Standard is also lost. The ratio between the two remains constant. This auto-corrects for all pre-analytical variables.

Application I: The "Gold Standard" POx Assay

For Pharmacokinetic (PK) and Pharmacodynamic (PD) Endpoints in Clinical Trials.

Analytical Parameters (LC-MS/MS)[2][3][4][5]

| Parameter | Endogenous Oxalate (Analyte) | Sodium Oxalate-13C2 (Internal Standard) |

| Precursor Ion (Q1) | 88.9 m/z (M-H)⁻ | 90.9 m/z (M-H)⁻ |

| Product Ion (Q3) | 60.9 m/z (Loss of CO) | 62.9 m/z (Loss of CO) |

| Retention Time | ~2.5 min (Co-eluting) | ~2.5 min (Co-eluting) |

| Polarity | Negative Electrospray Ionization (ESI-) | Negative Electrospray Ionization (ESI-) |

Step-by-Step Experimental Protocol

Note: This protocol prioritizes the prevention of ascorbate interference.

Step 1: Sample Collection & Acidification (Critical)

-

Action: Collect whole blood into K2EDTA tubes.

-

Immediate Processing: Centrifuge at 4°C to separate plasma.

-

Acidification: Immediately mix Plasma with 13C2-Oxalate Internal Standard (IS) solution dissolved in acidic buffer (e.g., Formic acid or HCl).

-

Why? Acidification (pH < 2.[2]0) stabilizes ascorbate, preventing its non-enzymatic conversion to oxalate.

Step 2: Protein Precipitation

-

Action: Add cold Methanol or Acetonitrile (3:1 v/v) to the acidified plasma/IS mix. Vortex vigorously.

-

Separation: Centrifuge at 10,000 x g for 10 mins. Collect supernatant.

Step 3: Chromatographic Separation

-

Column: Anion Exchange (WAX) or specialized Polar C18.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid (Proton source).

-

B: Acetonitrile.[3]

-

-

Logic: Oxalate is highly polar and unretained on standard C18. Anion exchange or HILIC mechanisms are required for retention.

Step 4: Mass Spectral Detection

-

Monitor the transitions defined in Table 3.1. Calculate the Area Ratio (Analyte/IS).

Workflow Visualization (DOT)

Caption: Figure 1. The Self-Validating IDMS Workflow. Acidification locks the sample integrity, while the 13C2-Standard corrects for extraction losses.

Application II: The In Vivo Oxalate Absorption Test

Differentiation of Primary vs. Secondary Hyperoxaluria.

In drug development, ensuring the patient population has Primary (hepatic) Hyperoxaluria rather than Secondary (dietary) Hyperoxaluria is vital. This test uses Sodium Oxalate-13C2 as a tracer.[2][4]

The Protocol

-

Dietary Prep: Patient adheres to a low-oxalate diet for 24 hours.

-

Dosing: Patient ingests a capsule containing 50 mg of Sodium Oxalate-13C2 (equivalent to ~33.8 mg Oxalic acid-13C2).[4]

-

Collection: 24-hour urine collection in a container pre-acidified with HCl.

-

Analysis: Urine is analyzed via MS for both Total Oxalate and 13C2-Oxalate.[4]

Data Interpretation Logic

The calculation of Fractional Absorption (%) is:

| Clinical Scenario | Total Urinary Oxalate | 13C2-Recovery (Absorption) | Diagnosis |

| Primary Hyperoxaluria (PH) | High (>0.5 mmol/day) | Normal/Low (<10%) | Overproduction is hepatic (endogenous).[5] |

| Enteric Hyperoxaluria | High (>0.5 mmol/day) | High (>20%) | Gut barrier failure (exogenous absorption). |

| Healthy Control | Normal (<0.45 mmol/day) | Normal (2-10%) | Normal homeostasis. |

Diagnostic Decision Tree (DOT)

Caption: Figure 2. Diagnostic algorithm using 13C2-Oxalate to distinguish endogenous synthesis (PH) from intestinal hyperabsorption.

Advanced Application: Metabolic Flux Analysis

In Phase 1/2 trials for RNAi therapeutics (e.g., Lumasiran, Nedosiran), static plasma measurements may not capture the dynamic suppression of glycolate oxidase or LDHA.

-

Method: Continuous IV infusion of Sodium Oxalate-13C2.

-

Output: Rate of Appearance (Ra) of endogenous oxalate.

-

Utility: By diluting the endogenous pool with a known rate of 13C2-tracer, researchers can calculate the absolute synthesis rate (mg/hr) of oxalate by the liver, providing a direct readout of enzyme silencing efficacy before plasma levels equilibrate.

References

-

Bioanalysis (2023). Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials. [Link]

-

Kidney International (2008). [13C2]oxalate absorption in children with idiopathic calcium oxalate urolithiasis or primary hyperoxaluria. [Link][6]

-

Clinical Chemistry (2002). Preventing ascorbate interference in ion-chromatographic determinations of urinary oxalate. [Link]

-

Journal of the American Society of Nephrology (2021). Endogenous Oxalate Production in Primary Hyperoxaluria Type 1 Patients. [Link]

-

Journal of Urology (1999). Reference Range for Gastrointestinal Oxalate Absorption Measured With a Standardized [13C2]oxalate Absorption Test. [Link]

Sources

- 1. Perspectives in primary hyperoxaluria — historical, current and future clinical interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. auajournals.org [auajournals.org]

- 5. Endogenous Oxalate Production in Primary Hyperoxaluria Type 1 Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. luigigreco.info [luigigreco.info]

Application Note: Sodium Oxalate-13C2 Protocol for Metabolic Flux Analysis

This Application Note is structured to guide researchers through the rigorous application of Sodium Oxalate-13C2 for distinguishing exogenous (dietary) vs. endogenous (hepatic) metabolic fluxes. This protocol is critical for evaluating therapeutics targeting primary hyperoxaluria (PH), kidney stone disease, and microbiome-mediated oxalate degradation.

Abstract & Scope

Metabolic Flux Analysis (MFA) of oxalate is uniquely challenging because oxalate is largely a metabolic "dead end" in mammalian hosts, yet it exhibits high dynamic turnover via renal excretion and microbial degradation. This protocol details the use of Sodium Oxalate-13C2 (¹³C₂-Ox) as a stable isotope tracer to quantify two critical flux vectors:

-

Host Systemic Flux: Discriminating Intestinal Absorption (

) from Endogenous Hepatic Synthesis ( -

Microbial Flux: Quantifying Oxalate Degradation (

) by gut commensals (e.g., Oxalobacter formigenes).

Target Audience: Drug development teams (RNAi, enzyme therapeutics) and renal physiology researchers.

Scientific Foundation (E-E-A-T)

The "Dual-Source" Problem

In hyperoxaluria, elevated urinary oxalate (

Mechanistic Causality & Tracer Choice

-

Compound: Sodium Oxalate-13C2 (HOOC-COOH where both carbons are ¹³C).[1][2]

-

Stability: The ¹³C-carbon bond is non-exchangeable under physiological conditions, ensuring the label remains on the oxalate backbone until decarboxylation.

-

Ascorbate Interference (Critical): Ascorbate (Vitamin C) spontaneously degrades to oxalate at pH > 4.0 ex vivo. This generates "fake" unlabeled oxalate. Our protocol mandates immediate acidification to pH < 2.0 to freeze this artifact.

Experimental Design & Workflows

Workflow Visualization

The following diagram illustrates the compartmental flux model and the analytical logic.

Figure 1: Compartmental model of oxalate flux. The ¹³C₂-tracer (Green) tracks absorption, while unlabeled oxalate (Red) represents endogenous synthesis + unlabeled diet.

Protocol 1: In Vivo Bioavailability & Synthesis Flux (Human/Primate)

Objective: Determine the fractional absorption of oxalate and calculate endogenous synthesis rates.

Materials

-

Tracer: Sodium Oxalate-13C2 (>99% atom % ¹³C).[2]

-

Vehicle: Gelatin capsule (size 0) or dissolved in distilled water (50 mg/dose).

-

Collection Containers: 3L urine jugs containing 20 mL of 6M HCl (Pre-acidified).

-

Diet: Controlled low-oxalate, fixed-calcium diet (800 mg Ca/day) for 3 days prior.

Dosing Strategy

-

Day 1 (Equilibration): Subject adheres to controlled diet. Collect 24h baseline urine (Time -24 to 0).

-

Day 2 (Tracer Administration):

-

Time 0: Administer 0.37 mmol (approx. 50 mg) Sodium Oxalate-13C2 orally with standard breakfast.

-

Rationale: 50 mg approximates a typical dietary load, ensuring physiological relevance of transport kinetics (SLC26A6 transporter).

-

-

Sampling:

-

Collect urine in fractions: 0–6h, 6–12h, and 12–24h.

-

Crucial Step: Verify urine pH < 2.0 immediately upon receipt. If pH > 2.0, add more HCl. This prevents ascorbate conversion.

-

Analytical Method (LC-MS/MS)

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo). Column: Weak Anion Exchange (WAX) (e.g., Waters Atlantis Premier BEH C18 AX or OASIS WAX). Note: Standard C18 cannot retain oxalate.

Sample Preparation:

-

Aliquot: Transfer 50 µL acidified urine to a 96-well plate.

-

Internal Standard (IS): Add 50 µL of [¹³C₃]-Malonic Acid (or [D₂]-Oxalate if ¹³C₂-Ox is not the tracer).

-

Note: Since ¹³C₂-Ox is the tracer, you cannot use it as the IS. You must use a surrogate IS or an alternate isotopologue (e.g., ¹³C₂-¹⁸O₄-Oxalate).

-

-

Precipitation: Add 200 µL Methanol. Vortex 5 min. Centrifuge 4000g x 10 min.

-

Dilution: Dilute supernatant 1:10 with water (to reduce matrix effects).

MS Parameters (Negative Mode ESI):

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Endogenous Oxalate (M+0) | 88.9 | 60.9 | 30 | 12 |

| Tracer Oxalate (M+2) | 90.9 | 62.9 | 30 | 12 |

| IS (¹³C₃-Malonate) | 106.0 | 61.0 | 30 | 10 |

Flux Calculations

1. Fractional Absorption (

2. Endogenous Synthesis Rate (

Protocol 2: In Vitro Microbial Degradation Assay

Objective: Quantify the oxalate-degrading capacity (

Methodology

-

Preparation: Prepare anaerobic fecal slurries (10% w/v) in PBS + Cysteine-HCl (reducing agent).

-

Spike: Add Sodium Oxalate-13C2 to a final concentration of 5 mM.

-

Incubation: Anaerobic chamber at 37°C. Timepoints: 0, 2, 4, 6, 24 hours.

-

Quench: Transfer 100 µL aliquot into 100 µL 1M HCl (stops metabolism and precipitates proteins).

-

Analysis: Measure the disappearance of M+2 Oxalate and the appearance of M+1 Formate (if measuring formate pathway) or ¹³C-CO2 (via headspace analysis).

Calculation:

Data Presentation & Interpretation

Summary of Expected Results

| Parameter | Healthy Control | Primary Hyperoxaluria (PH1) | Enteric Hyperoxaluria |

| Urinary M+0 (Endogenous) | Normal (< 40 mg/day) | High (> 100 mg/day) | Normal/High |

| Urinary M+2 (Tracer) | 2–10% Recovery | 2–10% Recovery | > 20% Recovery |

| Inferred Flux Source | Mixed | Hepatic Synthesis Dominant | Gut Absorption Dominant |

References

-

von Unruh, G. E., et al. (2003). Reference range for gastrointestinal oxalate absorption measured with a standardized [13C2]oxalate absorption test. Journal of Urology. Link

-

Knight, J., et al. (2016). Ascorbic acid intake and oxalate synthesis.[3] Urolithiasis. Link

-

Hesse, A., et al. (1999). Intestinal hyperabsorption of oxalate in calcium oxalate stone formers: application of a new test with [13C2]oxalate.[2][4] Journal of the American Society of Nephrology. Link

-

Siener, R. (2018). Nutrition and Kidney Stone Disease.[1][3][5][6][7] Nutrients.[6] Link

-

Turk, C., et al. (2016). EAU Guidelines on Urolithiasis. European Association of Urology. Link

Sources

- 1. auajournals.org [auajournals.org]

- 2. auajournals.org [auajournals.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Intestinal oxalate absorption is higher in idiopathic calcium oxalate stone formers than in healthy controls: measurements with the [(13)C2]oxalate absorption test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

Application Notes and Protocols: Sample Preparation for Sodium Oxalate-¹³C₂ Analysis

Abstract

Accurate quantification of oxalate in biological matrices is critical for the clinical diagnosis and management of conditions like primary hyperoxaluria, as well as for metabolic research.[1] The gold standard for achieving the highest level of accuracy and precision is isotope dilution mass spectrometry, which relies on a stable, isotopically labeled internal standard (IS).[2] Sodium oxalate-¹³C₂ is the preferred internal standard for this purpose, as it is chemically identical to the endogenous analyte, allowing it to perfectly mimic the analyte's behavior through sample extraction, processing, and analysis. This technical guide provides detailed, field-proven protocols for the preparation of biological samples, such as plasma and urine, for the quantitative analysis of oxalate using Sodium oxalate-¹³C₂ with both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Rationale for an Isotopic Internal Standard

The core principle of isotope dilution mass spectrometry is the addition of a known quantity of an isotopically labeled version of the analyte to the sample at the very beginning of the workflow.[2] In this case, Sodium oxalate-¹³C₂ (Na₂¹³C₂O₄) is added to a plasma or urine sample. This ¹³C₂-labeled oxalate behaves identically to the endogenous ¹²C₂-oxalate throughout the entire sample preparation and analysis process. Any loss of analyte during protein precipitation, extraction, derivatization, or due to ion suppression in the mass spectrometer will affect both the labeled standard and the endogenous analyte equally.[1] By measuring the ratio of the endogenous analyte to the labeled internal standard, one can precisely calculate the initial concentration of the analyte, effectively nullifying any variations in sample recovery or instrument response. This approach is fundamental to developing a self-validating and trustworthy assay, a cornerstone of bioanalytical method validation as outlined by regulatory bodies.[3]

General Considerations for Sample Handling

Stability: Oxalate levels can be artificially inflated due to the in vitro conversion from precursors like ascorbic acid (Vitamin C).[4] Therefore, proper sample handling is paramount. For plasma analysis, it is recommended to separate plasma from whole blood promptly and freeze the samples.[5] Acidification of plasma samples to a pH of 2.3-2.7 can also help reduce the spontaneous generation of oxalate.[6]

Matrix Effects: Biological matrices like plasma and urine are complex mixtures containing proteins, salts, and other metabolites that can interfere with analysis, particularly by causing ion suppression in LC-MS/MS.[1] The sample preparation protocols detailed below are designed to effectively remove these interfering components.

Protocol I: Plasma Sample Preparation for LC-MS/MS Analysis

LC-MS/MS is often the preferred method for oxalate quantification due to its high sensitivity, specificity, and simpler sample preparation compared to GC-MS.[2] This protocol is optimized for the robust removal of proteins and other interferences from plasma samples.

Causality and Experimental Choices

-

Internal Standard Spiking: The ¹³C₂-labeled internal standard is added first to account for any analyte loss during subsequent steps.

-

Acidification: Adding hydrochloric acid (HCl) ensures that the oxalate is in its fully protonated (oxalic acid) form and improves stability.[6]

-

Protein Precipitation: A water-miscible organic solvent like methanol is used to denature and precipitate plasma proteins.[7] This is a critical step to prevent clogging of the HPLC column and to reduce matrix-induced ion suppression.[8]

-

Supernatant Processing: Drying the supernatant and reconstituting in the initial mobile phase ensures the sample is in a solvent compatible with the chromatographic system and can help concentrate the analyte if needed.[5]

Materials and Reagents

-

Sodium oxalate-¹³C₂ (Internal Standard)

-

Human Plasma (collected in K₂EDTA tubes)

-

Hydrochloric Acid (HCl), 6M

-

Methanol (HPLC Grade), chilled to -20°C

-

Ammonium Acetate (50 mM)

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Centrifuge, Vortex mixer, Nitrogen evaporator

Step-by-Step Methodology

-

Thaw frozen plasma samples, calibration standards, and quality control (QC) samples at ambient temperature.

-

Pipette 100 µL of each sample into a clean 1.5 mL microcentrifuge tube.[5]

-

Add 10 µL of the Sodium oxalate-¹³C₂ internal standard working solution to each tube.

-

Vortex briefly (2-3 seconds) to mix.

-

Add 20 µL of 6M HCl to acidify the samples.[5]

-

Vortex briefly to mix.

-

Add 400 µL of chilled methanol to precipitate the proteins.[5] The high ratio of organic solvent to aqueous sample ensures efficient protein removal.[7]

-

Vortex vigorously for 30 seconds to ensure complete mixing and protein precipitation.

-

Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new set of labeled tubes, being careful not to disturb the protein pellet.

-

Dry the supernatant under a gentle stream of nitrogen gas at approximately 40°C.

-

Reconstitute the dried extract in 200 µL of 50 mM ammonium acetate (or the initial mobile phase of the LC method).[5]

-

Vortex for 15 seconds, then transfer the final solution to an autosampler vial for LC-MS/MS analysis.

Protocol II: Urine Sample Preparation for GC-MS Analysis

While LC-MS/MS is common, GC-MS remains a powerful and reliable technique.[9] However, oxalic acid is a non-volatile compound and cannot be directly analyzed by GC.[10] Therefore, a derivatization step is required to convert it into a volatile ester. This protocol involves an initial precipitation step followed by esterification.

Causality and Experimental Choices

-

Precipitation: Oxalate is selectively precipitated from the complex urine matrix as calcium oxalate. This step provides significant cleanup and concentration. Ethanol is added to reduce the solubility of calcium oxalate, ensuring a more complete precipitation.[2]

-

Derivatization: The dried oxalate pellet is reacted with an alcohol (e.g., propan-2-ol) in the presence of an acid catalyst (HCl). This acid-catalyzed esterification reaction converts the non-volatile dicarboxylic acid into a volatile di-isopropyl ester, which is suitable for GC analysis.[11][12]

-

Liquid-Liquid Extraction: After derivatization, the volatile ester is extracted into an organic solvent (chloroform), separating it from the aqueous reaction mixture and salts.[2]

Materials and Reagents

-

Sodium oxalate-¹³C₂ (Internal Standard)

-

Urine Samples

-

Saturated Calcium Sulfate (CaSO₄) solution

-

Absolute Ethanol

-

Propan-2-ol containing anhydrous HCl (Propylating reagent)

-

Chloroform (HPLC Grade)

-

Deionized Water

-

Microcentrifuge tubes (1.5 mL) and Glass test tubes

-

Centrifuge, Vortex mixer, Nitrogen evaporator, Heating block

Step-by-Step Methodology

-

Pipette 100 µL of urine into a 1.5 mL microcentrifuge tube.[2]

-

Add 50 µL of the Sodium oxalate-¹³C₂ internal standard working solution.

-

Add 0.5 mL of saturated CaSO₄ solution and 3 mL of absolute ethanol to precipitate calcium oxalate.[2]

-

Allow the mixture to stand for 3 hours at room temperature to ensure complete precipitation.[2]

-

Centrifuge at 3000 x g for 10 minutes. Carefully discard the supernatant.

-

Dry the resulting pellet completely under a stream of nitrogen.

-

To the dried pellet, add 75 µL of propan-2-ol-HCl and incubate at 80°C for 75 minutes to form the di-isopropyl ester derivative.[2]

-

After cooling, add 1 mL of chloroform and 1 mL of water to the tube.

-

Vortex vigorously for 30 seconds to extract the derivatized oxalate into the organic layer.

-

Centrifuge at 2000 x g for 5 minutes to separate the layers.

-

Carefully collect the lower organic (chloroform) layer and transfer to a clean glass tube.

-

Repeat the extraction (steps 9-11) twice more, combining the organic layers.

-

Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of an appropriate solvent (e.g., ethyl acetate) for GC-MS analysis.

Data Presentation: Method Comparison

The choice between LC-MS/MS and GC-MS often depends on available instrumentation, required sensitivity, and sample throughput. The use of a ¹³C₂-oxalate internal standard is crucial for ensuring accuracy in both methods.[11]

| Parameter | LC-MS/MS Method (Plasma) | GC-MS Method (Urine) | Causality / Rationale |

| Analyte Form | Oxalic Acid (ionized) | Di-isopropyl oxalate ester | LC-MS analyzes the polar, ionized molecule directly; GC requires a volatile derivative. |

| Derivatization? | No | Yes (Mandatory) | Oxalic acid is not volatile enough for GC analysis.[10] |

| Sample Volume | ~100 µL | ~100 µL | Both methods are amenable to small sample volumes.[2][5] |

| Cleanup Method | Protein Precipitation | Analyte Precipitation & LLE | Protein precipitation is fast and effective for plasma; analyte precipitation provides excellent cleanup from a complex urine matrix. |

| Typical LOQ | ~0.500 µg/mL (5.55 µmol/L)[5] | ~1.5 µmol/L (in plasma)[11] | Both techniques offer high sensitivity suitable for clinical and research applications. |

| Throughput | Higher (Run time ~4 min)[5] | Lower (Requires lengthy precipitation and derivatization steps)[2] | The multi-step GC-MS prep is more time-consuming, making LC-MS/MS better for high-throughput needs. |

Conclusion

The robust and reliable quantification of oxalate in biological fluids is critically dependent on a meticulous sample preparation strategy. The use of Sodium oxalate-¹³C₂ as an internal standard is the cornerstone of a scientifically sound method, enabling the correction for analytical variability through isotope dilution. The LC-MS/MS protocol offers a high-throughput and straightforward approach, primarily involving protein precipitation. The GC-MS protocol, while more labor-intensive due to a mandatory derivatization step, remains a highly accurate and viable alternative. The choice of method should be guided by the specific research or clinical question, sample matrix, and available laboratory resources. Both protocols, when executed with care, provide the foundation for achieving the highest standards of data integrity in oxalate analysis.

References

-

Preprints.org. (2022, September 6). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. [Link]

-

van Harskamp, D., et al. (2019). Development and Validation of a New Gas Chromatography–Tandem Mass Spectrometry Method for the Measurement of Enrichment of Glyoxylate Metabolism Analytes in Hyperoxaluria Patients Using a Stable Isotope Procedure. ACS Publications. [Link]

-

Taylor & Francis. (2023, May 17). Quantification of Oxalate by Novel LC–MS/MS: Assay Development, Validation and Application in Lumasiran Clinical Trials. [Link]

-

MDPI. (2023, April 4). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. [Link]

-

Koolstra, W., et al. (1987). Development of a reference method for determining urinary oxalate by means of isotope dilution-mass spectrometry (ID-MS) and its usefulness in testing existing assays for urinary oxalate. Clinical Chimica Acta, 170(2-3), 227-35. [Link]

-

PubMed. (2023, May 17). Quantification of oxalate by novel LC-MS/MS: assay development, validation and application in lumasiran clinical trials. [Link]

-

Agilent Technologies, Inc. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

-

Ho, T. K., et al. (2020). Plasma oxalate: comparison of methodologies. Urolithiasis, 48(5), 389-395. [Link]

-

European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

-

AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]

-

Elgstoen, K. B. P., et al. (2008). Liquid chromatography-tandem mass spectrometry method for routine measurement of oxalic acid in human plasma. Journal of Chromatography B, 873(1), 31-36. [Link]

-

Gavin Publishers. (2023, August 4). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]

-

Royal Society of Chemistry. (n.d.). Esterification and hydrolysis of cellulose using oxalic acid dihydrate in a solvent-free reaction suitable for preparation of surface-functionalised cellulose nanocrystals with high yield. [Link]

-

Phenomenex. (2025, June 9). Protein Precipitation Method. [Link]

-

Mayo Clinic Laboratories. (2026, February 1). Test Definition: POXA1 - Oxalate, Plasma. [Link]

-

Lee, C. (2017). A Simple Outline of Methods for Protein Isolation and Purification. International Journal of Basic & Applied Sciences, 17(6), 1-5. [Link]

-

NurdRage. (2023, May 31). Make Sodium Oxalate - Primary Standard for Analytical Chemistry. [Link]

-

BAuA. (2023, March 30). Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid. [Link]

-

Shimadzu. (2015). Short Chain Fatty Acid Headspace Analysis Optimization for GC Using Alcohol Esterification. [Link]

-

Bioquochem. (2021, October 4). Principals of various protein precipitation methods. [Link]

-

Rose, G. A., & Kasidas, G. P. (1986). Measurement of plasma oxalate in healthy subjects and in patients with chronic renal failure using immobilised oxalate oxidase. Clinica Chimica Acta, 158(1), 29-37. [Link]

Sources

- 1. preprints.org [preprints.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Measurement of plasma oxalate in healthy subjects and in patients with chronic renal failure using immobilised oxalate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mayocliniclabs.com [mayocliniclabs.com]

- 7. agilent.com [agilent.com]

- 8. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 9. Development of a reference method for determining urinary oxalate by means of isotope dilution-mass spectrometry (ID-MS) and its usefulness in testing existing assays for urinary oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. shimadzu.com [shimadzu.com]

- 11. mdpi.com [mdpi.com]

- 12. aocs.org [aocs.org]

Application Note: High-Resolution 13C NMR Characterization of Sodium Oxalate-13C2

The following Application Note provides a rigorous, field-validated protocol for the 13C NMR analysis of Sodium Oxalate-13C2. It addresses the specific physical chemistry challenges of this analyte—namely its magnetic symmetry, lack of protonation, and extremely long spin-lattice relaxation times (

Executive Summary

Sodium Oxalate-13C2 is a critical metabolic tracer and hyperpolarization standard.[1] However, its analysis is frequently mishandled due to two unique properties: magnetic equivalence (resulting in a singlet despite 13C-13C bonding) and quaternary carbon isolation (resulting in

This guide outlines a Quantitative Pulse-Interrupted Protocol designed to ensure full magnetization recovery without the use of precipitation-prone relaxation agents.

Chemical Intelligence & Properties

Understanding the spin physics of the analyte is prerequisite to experimental design.

| Property | Value / Characteristic | Impact on NMR Protocol |

| Spin System | NO Doublet observed. The spectrum will appear as a singlet.[1] The | |

| Relaxation Mechanism | CSA (Chemical Shift Anisotropy) | Lacks dipolar relaxation from protons ( |

| Solubility (D2O) | ~0.27 M (37 g/L) | Moderate.[1] Prepare samples at 20–50 mM to avoid radiation damping on high-Q cryoprobes due to 99% enrichment.[1] |

| Chemical Shift | 173.3 ppm (pH 7.[1]0) | pH sensitive.[1] Shifts upfield to ~161 ppm at pH < 2.0 (protonation breaks symmetry).[1] |

| Incompatibility | Do NOT use standard relaxation agents like |

Sample Preparation Protocol

Reagents

-

Analyte: Sodium Oxalate-13C2 (99% atom 13C).[1]

-

Solvent: Deuterium Oxide (

, 99.9% D).[1] -

Internal Standard: DSS-d6 (Sodium trimethylsilylpropanesulfonate).[1] Note: Avoid TSP if working at acidic pH.

-

pH Buffer (Optional): 100 mM Phosphate buffer (pH 7.4) is recommended to stabilize chemical shift.[1]

Workflow

-

Weighing: Weigh 4.0 mg of Sodium Oxalate-13C2 into a clean vial.

-

Dissolution: Add 600

L of-

Target Concentration: ~50 mM.[1]

-

-

Referencing: Add 10

L of 5 mM DSS-d6 solution. -

Transfer: Transfer to a high-quality 5mm NMR tube.

-

Degassing (Critical for T1): For highest precision, degas the sample (bubbling with

or Argon for 2 mins) to remove paramagnetic dissolved oxygen, which shortens

Instrument Configuration & Acquisition

Two methods are provided.[1][2][3][4][5] Method A is the gold standard for purity and quantification. Method B is for rapid identity confirmation.[1]

Method A: Quantitative (Inverse Gated / Long Delay)

-

Rationale: Suppresses NOE (though minimal) and allows full

relaxation.[1] -

Pulse Sequence: zgig (Bruker) / s2pul with decoupling off during delay (Varian/Agilent).

-

Temperature: 298 K (

). -

Spectral Width: 250 ppm (Center at 100 ppm).[1]

-

Excitation Pulse:

(Maximize signal per scan). -

Acquisition Time (